Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate;hydrochloride
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Overview
Description
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C14H21ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with amino and methoxy groups, and a benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate;hydrochloride typically involves the regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines. This process can be achieved through various synthetic routes, including the use of specific reagents and catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate;hydrochloride undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act on enzymes, receptors, or other proteins to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl trans-4-amino-3-methoxy-piperidine-1-carboxylate;hydrochloride include:
- Benzyl trans-3-amino-4-methylpiperidine-1-carboxylate;hydrochloride
- Trans-3-amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester;hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
benzyl 4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-18-13-9-16(8-7-12(13)15)14(17)19-10-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTOPFVAMPQCDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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